molecular formula C27H27NO5 B252940 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

カタログ番号 B252940
分子量: 445.5 g/mol
InChIキー: ZABMYLZIHXHOQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as CUDC-101 and has been investigated for its role in cancer treatment and other diseases.

作用機序

CUDC-101 is a multi-targeted inhibitor that works by blocking several key signaling pathways involved in cancer cell growth and survival. It inhibits EGFR and HER2, which are overexpressed in many cancer types and contribute to tumor growth and metastasis. CUDC-101 also inhibits HDACs, which play a role in regulating gene expression and are often upregulated in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. In addition, CUDC-101 has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.

実験室実験の利点と制限

One advantage of CUDC-101 is its multi-targeted activity, which may make it more effective than drugs that target a single pathway. However, this also makes it more complex to study and may increase the risk of off-target effects. Another limitation is that CUDC-101 is a synthetic compound that may not be easily synthesized or scaled up for clinical use.

将来の方向性

There are several potential future directions for research on CUDC-101. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to benefit from CUDC-101 treatment. Additionally, further research is needed to optimize the dosing and administration of CUDC-101 for maximum efficacy and minimal toxicity.

合成法

The synthesis of CUDC-101 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-methyl-2-oxoethyl acetate. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the final product, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one.

科学的研究の応用

CUDC-101 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). In preclinical studies, CUDC-101 has demonstrated efficacy against a range of cancer types, including breast, lung, prostate, and colon cancer.

特性

製品名

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

分子式

C27H27NO5

分子量

445.5 g/mol

IUPAC名

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,4-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H27NO5/c1-17-9-10-20(18(2)13-17)16-28-22-8-6-5-7-21(22)27(31,26(28)30)15-23(29)19-11-12-24(32-3)25(14-19)33-4/h5-14,31H,15-16H2,1-4H3

InChIキー

ZABMYLZIHXHOQC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C

正規SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。